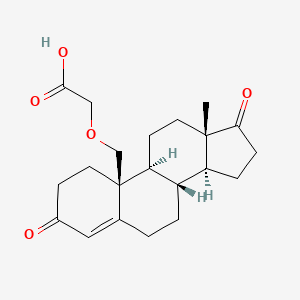

Edogestrone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

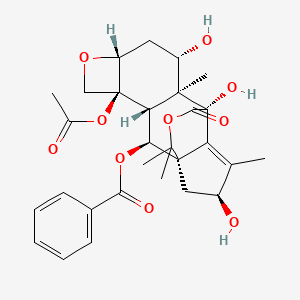

Edogestrone, también conocido como 17α-acetoxi-3,3-etilendioxi-6-metilpregn-5-en-20-ona, es una progestina esteroidea y antiandrógeno. Pertenece al grupo de la 17α-hidroxiprogesterona y fue sintetizado en 1964. A pesar de su potencial, nunca se comercializó . This compound está estructuralmente relacionado con el acetato de ciproterona y funciona uniéndose directamente al receptor de andrógenos, desplazando andrógenos como la testosterona .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de edogestrone involucra múltiples pasos, comenzando desde un precursor esteroideo adecuado. Los pasos clave incluyen:

Acetilación: Introducción de un grupo acetoxi en la posición 17α.

Formación de etilendioxi: Formación del grupo 3,3-etilendioxi.

Metilación: Introducción de un grupo metilo en la posición 6.

Métodos de producción industrial:

Tipos de reacciones:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el esqueleto esteroideo.

Reducción: Las reacciones de reducción pueden modificar los grupos cetónicos presentes en la estructura.

Sustitución: Los grupos acetoxi y etilendioxi pueden sustituirse bajo condiciones específicas.

Reactivos y condiciones comunes:

Agentes oxidantes: Permanganato de potasio, trióxido de cromo.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Agentes halogenantes, nucleófilos.

Productos principales:

Productos de oxidación: Derivados hidroxilados.

Productos de reducción: Derivados alcohólicos.

Productos de sustitución: Derivados halogenados o sustituidos con nucleófilos.

Aplicaciones Científicas De Investigación

Química: Como compuesto modelo para estudiar reacciones y mecanismos esteroideos.

Biología: Investigación de sus efectos en los receptores de andrógenos y las vías hormonales.

Medicina: Posible uso como antiandrógeno en afecciones como la hipertrofia y neoplasia prostática.

Industria: Posibles aplicaciones en la síntesis de otros compuestos esteroideos.

Mecanismo De Acción

Edogestrone ejerce sus efectos principalmente al unirse al receptor de andrógenos y antagonizarlo. Este desplazamiento de andrógenos como la testosterona del receptor conduce a una actividad androgénica reducida . Además, se ha encontrado que this compound suprime la producción de andrógenos, probablemente a través de la actividad antigonadotropica mediada por la activación del receptor de progesterona .

Compuestos similares:

Acetato de ciproterona: Un esteroide estructuralmente relacionado con propiedades antiandrogénicas similares.

Acetato de clormadinona: Otro antiandrógeno esteroideo con efectos comparables.

Delalutin: Un progestágeno con propiedades antiandrogénicas.

Unicidad de this compound: Si bien this compound comparte similitudes con los compuestos anteriores, es único en sus modificaciones estructurales específicas, como el grupo 3,3-etilendioxi y el grupo 17α-acetoxi, que contribuyen a su afinidad de unión y perfil de actividad distintos .

Comparación Con Compuestos Similares

Cyproterone Acetate: A structurally related steroid with similar antiandrogenic properties.

Chlormadinone Acetate: Another steroidal antiandrogen with comparable effects.

Delalutin: A progestogen with antiandrogenic properties.

Uniqueness of Edogestrone: While this compound shares similarities with the above compounds, it is unique in its specific structural modifications, such as the 3,3-ethylenedioxy group and the 17α-acetoxy group, which contribute to its distinct binding affinity and activity profile .

Propiedades

Número CAS |

809-01-8 |

|---|---|

Fórmula molecular |

C26H38O5 |

Peso molecular |

430.6 g/mol |

Nombre IUPAC |

[(8'R,9'S,10'R,13'S,14'S,17'R)-17'-acetyl-6',10',13'-trimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-yl] acetate |

InChI |

InChI=1S/C26H38O5/c1-16-14-19-20(23(4)10-11-25(15-22(16)23)29-12-13-30-25)6-8-24(5)21(19)7-9-26(24,17(2)27)31-18(3)28/h19-21H,6-15H2,1-5H3/t19-,20+,21+,23-,24+,26+/m1/s1 |

Clave InChI |

UOYMGHSCINLOBK-ZKKYLISVSA-N |

SMILES |

CC1=C2CC3(CCC2(C4CCC5(C(C4C1)CCC5(C(=O)C)OC(=O)C)C)C)OCCO3 |

SMILES isomérico |

CC1=C2CC3(CC[C@@]2([C@H]4CC[C@]5([C@H]([C@@H]4C1)CC[C@@]5(C(=O)C)OC(=O)C)C)C)OCCO3 |

SMILES canónico |

CC1=C2CC3(CCC2(C4CCC5(C(C4C1)CCC5(C(=O)C)OC(=O)C)C)C)OCCO3 |

Sinónimos |

17 alpha-acetoxy-3,3-ethylenedioxy-6-methyl-5-pregnen-20-one edogesterone edogestrone PH 218 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,5-dihydroxy-5,6-dimethylheptan-2-yl]-3,5-dihydroxy-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B1259047.png)

![5-hydroxy-7-prop-2-en-(Z)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one](/img/structure/B1259057.png)

![(2S,4S,5R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,6R)-6-[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid](/img/structure/B1259061.png)